molecular formula C24H38OSn B14247632 Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane CAS No. 233765-12-3

Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane

Cat. No.: B14247632
CAS No.: 233765-12-3
M. Wt: 461.3 g/mol
InChI Key: FJDGKBWSIBZUCK-UHFFFAOYSA-N
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Description

Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane is a chemical compound with the molecular formula C23H36O2Sn. It is a member of the organotin family, which are compounds containing tin atoms bonded to carbon. This compound is known for its applications in organic synthesis and catalysis.

Preparation Methods

The synthesis of Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane typically involves the reaction of 5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane with tributyltin hydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler organotin compounds.

    Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the production of various organotin compounds, which have applications in catalysis and material science.

Mechanism of Action

The mechanism of action of Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating reactions such as cross-coupling and addition reactions. The specific pathways involved depend on the nature of the reaction and the substrates used.

Comparison with Similar Compounds

Tributyl(5-methoxy-1-phenylpent-1-EN-3-YN-2-YL)stannane can be compared with other organotin compounds, such as:

    Tributyltin chloride: Known for its use in organic synthesis and as a biocide.

    Tributyltin hydride: Commonly used as a reducing agent in organic chemistry.

    Tributyltin acetate: Used in the synthesis of various organotin compounds.

What sets this compound apart is its unique structure, which allows for specific applications in organic synthesis and catalysis that may not be possible with other organotin compounds.

Properties

CAS No.

233765-12-3

Molecular Formula

C24H38OSn

Molecular Weight

461.3 g/mol

IUPAC Name

tributyl-(5-methoxy-1-phenylpent-1-en-3-yn-2-yl)stannane

InChI

InChI=1S/C12H11O.3C4H9.Sn/c1-13-11-7-3-6-10-12-8-4-2-5-9-12;3*1-3-4-2;/h2,4-5,8-10H,11H2,1H3;3*1,3-4H2,2H3;

InChI Key

FJDGKBWSIBZUCK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CC1=CC=CC=C1)C#CCOC

Origin of Product

United States

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